molecular formula C16H16N2O2S2 B2591497 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2097929-57-0

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2591497
CAS No.: 2097929-57-0
M. Wt: 332.44
InChI Key: YYPBEVHHISWWSQ-UHFFFAOYSA-N
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Description

“1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea” is a urea-based small molecule featuring a benzo[b]thiophene core substituted with a hydroxyethyl group and a thiophen-2-ylmethyl moiety. This compound combines privileged structural motifs known for their pharmacological relevance. The benzo[b]thiophene scaffold is associated with diverse bioactivities, including kinase inhibition and anti-inflammatory effects, while the thiophene and hydroxyethyl groups may modulate solubility and target engagement. Its synthesis likely involves coupling reactions between appropriately substituted benzothiophene and thiophene intermediates, followed by urea formation, though explicit synthetic details are absent in the provided evidence .

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-14(13-10-22-15-6-2-1-5-12(13)15)9-18-16(20)17-8-11-4-3-7-21-11/h1-7,10,14,19H,8-9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPBEVHHISWWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the benzo[b]thiophene ring, often through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[b]thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Urea Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
Target Compound C₁₇H₁₈N₂O₂S₂ 346.46 Benzo[b]thiophen-3-yl, thiophen-2-ylmethyl Not explicitly reported
3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea C₁₉H₂₁N₃O₂S 367.46 Thiophen-2-ylmethyl, oxazole, isopropylphenyl RORγt/Th17 pathway inhibition
3-(2-chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea C₁₅H₁₇ClN₂O₂S 324.8 Thiophen-3-ylmethyl, chloro, hydroxyethyl Structural analog
1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea C₁₄H₁₀ClN₃OS 303.77 Benzothiazole, chlorophenyl Not specified

Key Observations:

Substituent Position and Bioactivity: The thiophen-2-ylmethyl group in the target compound distinguishes it from analogs like the thiophen-3-ylmethyl derivative in . Positional isomers can significantly alter binding affinity; for example, thiophen-2-yl groups often exhibit enhanced π-stacking in aromatic enzyme pockets compared to 3-yl isomers .

Core Heterocycle Influence :

  • Replacing benzo[b]thiophene with benzothiazole () reduces planarity and electron density, which could diminish interactions with hydrophobic pockets in targets like kinases or nuclear receptors .

Research Findings and Gaps

  • Structural Insights : Crystallographic data from highlight the conformational flexibility of benzo[b]thiophene derivatives, with dihedral angles between aromatic rings influencing packing and stability. Similar analyses for the target compound could predict its solid-state behavior .
  • Activity Prediction : Analogues in and suggest urea derivatives with electron-withdrawing groups (e.g., chloro, oxazole) exhibit enhanced target engagement. The target compound’s thiophen-2-ylmethyl group may offer balanced electronic properties for receptor binding .
  • Knowledge Gaps: No direct biological data or crystal structures for the target compound are available in the evidence, necessitating further experimental validation of its pharmacological profile.

Biological Activity

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound notable for its unique structural features, including a benzo[b]thiophene moiety, hydroxyethyl group, and thiophenyl substituent. This compound belongs to the class of urea derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The presence of sulfur in the thiophene rings enhances its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

C15H15NO2S2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}\text{S}_{2}

Structural Features

FeatureDescription
Benzo[b]thiophene A fused ring system contributing to biological activity.
Hydroxyethyl Group Enhances solubility and potential interaction with biological targets.
Thiophenyl Substituent Imparts additional chemical reactivity and biological properties.

This compound exhibits a range of biological activities attributed to its structural components. Key activities include:

  • Anticancer Activity : Studies indicate that compounds with benzo[b]thiophene and thiophene moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of key signaling pathways associated with tumor growth, including the PI3K/Akt/mTOR pathway .
  • Antimicrobial Activity : Research has shown that derivatives containing thiophene rings possess antimicrobial properties. For instance, a related study found that compounds similar to this compound displayed minimal inhibitory concentrations (MIC) against various pathogens, indicating their potential as antibacterial agents .

Comparative Analysis

The following table summarizes the biological activities of similar compounds within the same class:

Compound TypeBiological ActivityReference
1,3-DiarylureasAnticancer properties
Thiazolyl Urea CompoundsAntitumor effects
Benzothiophene DerivativesAntimicrobial activity
Thiourea AnaloguesDiverse biological activities

Synthesis Pathways

The synthesis of this compound can be approached through several synthetic routes, typically involving reactions between benzo[b]thiophene derivatives and isocyanates. For example:

Benzo b thiophen 3 yl alcohol+Isocyanate1 Benzo b thiophen 3 yl urea\text{Benzo b thiophen 3 yl alcohol}+\text{Isocyanate}\rightarrow \text{1 Benzo b thiophen 3 yl urea}

This reaction highlights the versatility of urea derivatives in medicinal chemistry.

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